molecular formula C69H87N15O12 B10852788 Renin Inhibitor

Renin Inhibitor

Cat. No.: B10852788
M. Wt: 1318.5 g/mol
InChI Key: AIRMFERKNRDUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Renin inhibitors are pharmaceutical compounds that inhibit the activity of renin, an enzyme responsible for hydrolyzing angiotensinogen to angiotensin I. This inhibition reduces the formation of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . The first renin inhibitor to be marketed was aliskiren, approved in 2007 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of renin inhibitors involves complex organic reactions. For instance, aliskiren is synthesized through a multi-step process that includes the formation of key intermediates and their subsequent coupling under specific conditions .

Industrial Production Methods: Industrial production of renin inhibitors like aliskiren involves large-scale organic synthesis, purification, and formulation processes. These methods ensure high yield and purity of the final product, suitable for clinical use .

Chemical Reactions Analysis

Types of Reactions: Renin inhibitors undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products: The major products formed from these reactions are typically intermediates that are further processed to yield the final renin inhibitor compound .

Scientific Research Applications

Renin inhibitors have a wide range of applications in scientific research:

Comparison with Similar Compounds

    Angiotensin-Converting Enzyme Inhibitors (ACEIs): Inhibit the conversion of angiotensin I to angiotensin II.

    Angiotensin II Receptor Blockers (ARBs): Block the action of angiotensin II on its receptors.

    Aldosterone Receptor Antagonists: Inhibit the effects of aldosterone.

Uniqueness: Renin inhibitors are unique in that they target the first and rate-limiting step of the RAAS, providing a more direct approach to reducing angiotensin II levels compared to ACEIs and ARBs .

Properties

IUPAC Name

6-amino-2-[[3-(4-hydroxyphenyl)-2-[[2-[[2-[[2-[[3-(1H-imidazol-5-yl)-2-[[2-[[1-[3-(1H-imidazol-5-yl)-2-(pyrrolidine-2-carbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H87N15O12/c1-42(2)59(67(93)81-54(35-46-25-27-49(85)28-26-46)61(87)76-51(69(95)96)22-12-13-29-70)83-65(91)55(34-45-20-10-5-11-21-45)78-62(88)52(32-43-16-6-3-7-17-43)77-64(90)56(36-47-38-71-40-74-47)79-63(89)53(33-44-18-8-4-9-19-44)80-66(92)58-24-15-31-84(58)68(94)57(37-48-39-72-41-75-48)82-60(86)50-23-14-30-73-50/h3-11,16-21,25-28,38-42,50-59,73,85H,12-15,22-24,29-37,70H2,1-2H3,(H,71,74)(H,72,75)(H,76,87)(H,77,90)(H,78,88)(H,79,89)(H,80,92)(H,81,93)(H,82,86)(H,83,91)(H,95,96)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRMFERKNRDUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C8CCCN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H87N15O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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